![molecular formula C13H19IN2O B025511 N-[2-(diethylamino)ethyl]-4-iodobenzamide CAS No. 106790-96-9](/img/structure/B25511.png)
N-[2-(diethylamino)ethyl]-4-iodobenzamide
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Overview
Description
N-(2-diethylaminoethyl)-4-iodobenzamide: , commonly referred to as I-BZA, is a compound that has garnered significant attention in the field of nuclear medicine. It is primarily known for its application in melanoma imaging and therapy due to its ability to be labeled with radioactive iodine . This compound is particularly valuable for its high affinity for melanin, making it an effective agent for targeting melanoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-diethylaminoethyl)-4-iodobenzamide involves the radioiodination of the compound via nucleophilic substitution. This process typically uses copper chloride as a catalyst to enhance the radiochemical yield and reduce reaction time . The reaction conditions, such as pH, substrate concentration, reaction time, and temperature, are meticulously controlled to achieve high purity and yield .
Industrial Production Methods: While specific industrial production methods for N-(2-diethylaminoethyl)-4-iodobenzamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions and using industrial-grade reagents and equipment to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: N-(2-diethylaminoethyl)-4-iodobenzamide primarily undergoes nucleophilic substitution reactions. The radioiodination process involves the exchange of iodine atoms, facilitated by catalysts such as copper chloride .
Common Reagents and Conditions:
Reagents: Copper chloride, radioactive iodine isotopes (e.g., I-123, I-125)
Conditions: Controlled pH, specific substrate concentrations, optimized reaction times, and temperatures
Major Products: The primary product of these reactions is the radiolabeled N-(2-diethylaminoethyl)-4-iodobenzamide, which is used for imaging and therapeutic purposes in nuclear medicine .
Scientific Research Applications
Nuclear Medicine
N-[2-(diethylamino)ethyl]-4-iodobenzamide is primarily employed in nuclear medicine for the imaging and treatment of melanoma due to its high affinity for melanin. The compound can be radiolabeled using isotopes such as iodine-123 or iodine-125, enhancing its utility in diagnostic imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) .
Melanoma Imaging
The compound's unique property of accumulating in melanin-rich tissues makes it particularly effective for targeting melanoma cells. In vitro studies have demonstrated its significant binding affinity to melanoma cell lines, indicating its potential as a diagnostic agent. The mechanism of action involves direct binding to melanin or interaction with melanin biosynthesis pathways .
Therapeutic Applications
Beyond imaging, this compound has potential therapeutic applications. Its ability to target melanoma cells allows for the development of targeted radionuclide therapy (TRT), providing a dual function of diagnosis and treatment .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound:
- In Vivo Studies : Research indicated that this compound exhibits rapid uptake in melanoma tumors compared to other tissues, demonstrating its specificity and potential as a diagnostic agent .
- Binding Affinity Studies : Binding assays have shown nanomolar affinity levels for melanoma cells, underscoring its targeting capabilities .
- Clinical Trials : Phase II scintigraphic trials have demonstrated the efficacy of iodine-123-labeled BZA in detecting malignant melanoma and metastases, showing promising results in patient imaging .
Synthesis and Optimization
The synthesis of this compound typically involves nucleophilic substitution reactions where iodine atoms are exchanged, often facilitated by catalysts like copper chloride. Optimization of reaction conditions such as temperature and solvent choice can significantly enhance yields and purity .
Mechanism of Action
N-(2-diethylaminoethyl)-4-iodobenzamide exerts its effects by targeting melanin-rich cells. The compound accumulates in the cytoplasm of melanocytes and melanoma cells, where it binds to intracytoplasmic melanin pigments . This selective accumulation allows for effective imaging and therapy of melanoma cells. The stability of the amide bond in N-(2-diethylaminoethyl)-4-iodobenzamide ensures that the compound remains intact during its interaction with target cells .
Comparison with Similar Compounds
- N-isopropyl-iodoamphetamine
- m-iodobenzylguanidine
- o-iodohipuric acid
- Spiperone
- Ketanserine
Comparison: N-(2-diethylaminoethyl)-4-iodobenzamide stands out due to its high affinity for melanin, making it particularly effective for melanoma imaging and therapy. While other compounds like N-isopropyl-iodoamphetamine and m-iodobenzylguanidine are also used in nuclear medicine, they target different receptors and pathways . The unique ability of N-(2-diethylaminoethyl)-4-iodobenzamide to selectively accumulate in melanin-rich cells highlights its specificity and effectiveness in melanoma treatment .
Biological Activity
N-[2-(diethylamino)ethyl]-4-iodobenzamide, commonly referred to as BZA, is a compound with significant biological activity, particularly in the context of melanoma imaging and treatment. This article provides an in-depth examination of its biological properties, including its synthesis, mechanisms of action, and clinical applications.
Chemical Structure and Synthesis
This compound features a benzamide structure with a tertiary amine group. The synthesis typically involves the iodination of the benzamide derivative, which can be achieved through various methods, including isotopic exchange reactions that yield high radiochemical purity . For example, one study reported a straightforward synthesis method yielding up to 60% radiochemical yield for the iodinated product .
BZA exhibits a high affinity for melanin, a pigment produced by melanocytes. This property makes it particularly useful for targeting melanoma cells. Studies have shown that when labeled with iodine-123 or fluorine-18, BZA can effectively accumulate in melanotic tumors, allowing for enhanced imaging during scintigraphy and PET scans . The binding mechanism appears to be non-receptor-mediated, suggesting that the compound interacts directly with melanin rather than through specific receptors .
Biological Activity and Efficacy
In Vitro Studies:
In vitro evaluations have demonstrated that BZA derivatives exhibit selective uptake in melanoma cell lines. For instance, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide (a fluorinated derivative) showed significant melanin-specific uptake in B16F10 melanoma cells, with cellular uptake increasing dramatically in the presence of l-tyrosine .
In Vivo Studies:
In vivo studies using small animal models have revealed promising results regarding tumor uptake and retention. For example, BZA labeled with iodine-123 showed moderate uptake in malignant melanoma tissues during clinical trials, facilitating the detection of previously unidentified metastases . Additionally, biodistribution studies indicated that after injection, BZA derivatives exhibited rapid clearance from non-target tissues while maintaining high levels of radioactivity in tumors over time .
Clinical Applications
BZA's capability as a radiotracer has been explored extensively in clinical settings. In initial studies involving patients with malignant melanoma, BZA was able to visualize tumor lesions effectively and provided additional diagnostic information compared to traditional imaging techniques like technetium-99m scintigraphy . The ability to detect small lesions is crucial for early intervention and treatment planning.
Comparative Data on Uptake
The following table summarizes key findings from various studies regarding the uptake of different BZA derivatives in tumor models:
Compound | Tumor Uptake (%ID/g) at 1 hour | Key Findings |
---|---|---|
This compound (BZA) | 6.47 ± 2.16 | High affinity for melanin; effective imaging |
N-(2-(dimethylamino)ethyl)-4-[18F]fluorobenzamide | 13.0 | Superior retention; high tumor-to-background ratio |
N-(2-diethylaminoethyl)-4-[123I]iodobenzamide | Moderate | Detected additional metastases not seen with DTPA |
Case Studies
- Case Study on Melanoma Detection : In a clinical trial involving five patients with malignant melanoma, BZA demonstrated its potential by identifying additional metastatic lesions that were missed by conventional imaging techniques. This capability led to changes in therapeutic strategies for two patients .
- Biodistribution Analysis : A study assessing the biodistribution of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide showed significant tumor accumulation (up to 13 %ID/g at 60 minutes), indicating its effectiveness as a PET imaging agent for melanoma .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[2-(diethylamino)ethyl]-4-iodobenzamide, and how can its purity be validated for preclinical studies?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-iodobenzoyl chloride with N,N-diethylethylenediamine under anhydrous conditions. To ensure purity (>98%), use reverse-phase HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1H/13C NMR (e.g., δ 7.6–7.8 ppm for aromatic protons, δ 45–55 ppm for diethylamino carbons). Mass spectrometry (ESI-MS, [M+H]⁺ ≈ 375 m/z) is critical for molecular weight confirmation .
Q. How does This compound target melanoma cells, and what experimental models validate its specificity?
- Methodological Answer : The compound binds melanin via its iodobenzamide moiety, enabling selective accumulation in melanoma cells. Validate specificity using:
- In vitro : Competitive binding assays with melanin-rich vs. melanin-deficient cell lines (e.g., B16F10 vs. A375), measuring IC₅₀ shifts.
- In vivo : PET/CT imaging with 123I-labeled analogs in murine xenograft models, comparing tumor-to-background ratios .
Q. What analytical techniques are recommended for stability studies of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing in PBS (pH 7.4) and human plasma at 37°C. Monitor degradation via:
- LC-MS/MS : Quantify parent compound and metabolites (e.g., deiodinated byproducts).
- Radio-TLC : For radiolabeled analogs, assess radiochemical purity over 24–48 hours .
Advanced Research Questions
Q. How can contradictory data between in vitro efficacy and in vivo pharmacokinetics be resolved for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor tissue penetration. Address this by:
- Metabolite Profiling : Use hepatic microsome assays to identify major metabolites (e.g., CYP3A4-mediated oxidation).
- Tissue Distribution Studies : Employ quantitative whole-body autoradiography (QWBA) in rodents to correlate biodistribution with efficacy .
Q. What strategies optimize the pharmacokinetic profile of This compound for brain-metastasized melanoma?
- Methodological Answer : Enhance blood-brain barrier (BBB) penetration via:
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to increase lipophilicity.
- Nanocarrier Systems : Encapsulate in PEGylated liposomes to prolong circulation and reduce hepatic clearance .
Q. How does the compound’s interaction with melanin influence its therapeutic index in heterogeneous melanoma populations?
- Methodological Answer : Use single-cell RNA sequencing to stratify patient-derived melanoma cells by melanin biosynthesis genes (e.g., TYR, TYRP1). Correlate expression levels with compound uptake (via fluorescence-labeled analogs) and apoptosis assays. For resistant subpopulations, co-administer melanogenesis inducers (e.g., forskolin) .
Q. What experimental designs mitigate off-target effects when combining this compound with alkylating agents?
- Methodological Answer : Employ isobologram analysis to determine synergistic vs. additive effects. For toxicity screening:
- Primary Human Hepatocytes : Assess CYP450 inhibition.
- hERG Assay : Evaluate cardiac safety (IC₅₀ for hERG blockade >10 μM preferred) .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s cytotoxicity in non-melanoma cell lines?
- Methodological Answer : Standardize assay conditions:
- Serum Concentration : Use ≤2% FBS to avoid protein binding interference.
- Exposure Time : Limit to 48 hours to preclude artifactual apoptosis from prolonged culture.
- Control for Iodide Release : Include sodium iodide controls to distinguish compound-specific vs. iodide-mediated effects .
Q. Toxicity and Safety Profiling
Q. What preclinical toxicity models are recommended for IND-enabling studies?
- Methodological Answer : Follow ICH S7/S9 guidelines:
Properties
CAS No. |
106790-96-9 |
---|---|
Molecular Formula |
C13H19IN2O |
Molecular Weight |
346.21 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI Key |
HRVWCNMOEFNEON-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |
Key on ui other cas no. |
106790-96-9 |
Synonyms |
(123I)IDAB DEIB I-BZA N-(2-(diethylamino)ethyl)-4-iodobenzamide N-(2-(diethylamino)ethyl)-4-iodobenzamide, (125)I-labeled N-(2-diethylaminoethyl)-4-iodobenzamide N-diethylamino-2 ethyl iodo-4-benzamide p-131I-ABA-2-2 |
Origin of Product |
United States |
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